![molecular formula C23H27N5O2S B6564491 2,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946292-19-9](/img/structure/B6564491.png)

2,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, and a sulfonamide group . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a key component of many biologically important molecules . Sulfonamides are a group of compounds that contain a sulfonamide group (SO2NH2), and they are well known for their antimicrobial activity .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity . The orientation of the substituents on the pyrrolidine ring can lead to different stereoisomers, which can have different biological profiles .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine and pyrimidine rings can undergo various reactions depending on the substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For instance, the presence of a sulfonamide group could potentially make the compound more soluble in water .Aplicaciones Científicas De Investigación

- F2078-0264 has demonstrated antibacterial potential. Researchers have synthesized derivatives of this compound and evaluated their activity against various bacterial strains. The presence of the pyrrolidine ring contributes to its bioactivity .

- Structure–Activity Relationship (SAR) studies revealed that different substituents on the pyrrolidine ring impact antibacterial efficacy. For instance, N′-Ph (phenyl) substituents enhanced activity compared to N′-Et (ethyl) or N′-H (hydrogen) groups .

- While specific studies on F2078-0264’s antiviral effects are limited, related compounds with pyrrolidine scaffolds have shown promise. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives (which share structural features with F2078-0264) were reported as antiviral agents .

- Researchers have employed two main synthetic approaches:

- The stereogenic carbons in the pyrrolidine ring influence the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .

- Recent work has explored reactions of F2078-0264’s precursor, N-(4,4-diethoxybutyl)pyrimidin-2-amine, with various C-nucleophiles. This expands the applicability of the synthesis and opens new avenues for substituted 2-(pyrrolidin-1-yl)pyrimidines .

- F2078-0264’s heterocyclic scaffold allows for modification of physicochemical properties. Medicinal chemists can fine-tune these parameters to optimize drug candidates’ absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .

Antibacterial Activity

Antiviral Properties

Synthetic Strategies

Stereochemistry and Enantioselectivity

Expanding Reactivity Toward C-Nucleophiles

Physicochemical Parameters and ADME/Tox Optimization

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-dimethyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2S/c1-16-6-11-21(17(2)14-16)31(29,30)27-20-9-7-19(8-10-20)25-23-24-18(3)15-22(26-23)28-12-4-5-13-28/h6-11,14-15,27H,4-5,12-13H2,1-3H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQUKQOUJZIUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6564427.png)

![3-{4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6564431.png)

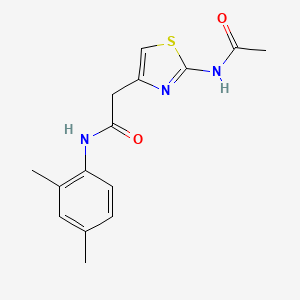

![N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6564441.png)

![N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6564445.png)

![N-cyclopentyl-5-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B6564454.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6564457.png)

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B6564464.png)

![N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6564469.png)

![N-(2,4-dimethylphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B6564477.png)

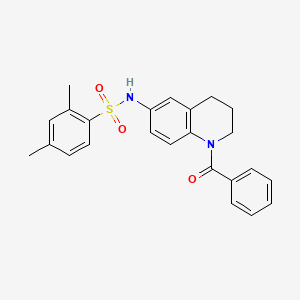

![2,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6564495.png)

![2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6564511.png)

![2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6564521.png)